CR665 Demonstrates Tissue-Selective Analgesia: Visceral-Only Efficacy vs Oxycodone's Generalized Multimodal Pain Relief
In a randomized, double-blind, placebo-controlled, three-way crossover study in healthy male volunteers, CR665 (0.36 mg/kg IV) produced analgesic effects exclusively on visceral pain, whereas oxycodone (15 mg oral) produced broad-spectrum analgesia across cutaneous, deep somatic, and visceral pain modalities [1]. The tissue-selective profile of CR665 is a defining differentiation feature that directly impacts experimental design and therapeutic application strategy.
| Evidence Dimension | Pain modality selectivity |
|---|---|
| Target Compound Data | Significantly increased pain rating threshold to esophageal distension (P < 0.005); reduced pain tolerance to skin pinching (P = 0.007) indicating hyperalgesic response |
| Comparator Or Baseline | Oxycodone (15 mg oral): Elevated cutaneous pinch pain tolerance (P < 0.001), cuff pressure pain tolerance (P < 0.001), and esophageal distension threshold (P < 0.001) |
| Quantified Difference | CR665: visceral-selective only; Oxycodone: multimodal (cutaneous + deep somatic + visceral) efficacy |
| Conditions | Multi-modal, multi-tissue experimental human pain model; esophageal distension, cutaneous pinch, pressure pain, thermal stimulation |
Why This Matters
For researchers investigating visceral pain pathophysiology or screening compounds for IBS/postoperative ileus, CR665 provides a tissue-selective pharmacological tool that isolates visceral KOR-mediated analgesia without the confounding generalized opioid effects seen with oxycodone.
- [1] Arendt-Nielsen L, Olesen AE, Staahl C, et al. Analgesic efficacy of peripheral κ-opioid receptor agonist CR665 compared to oxycodone in a multi-modal, multi-tissue experimental human pain model: selective effect on visceral pain. Anesthesiology. 2009;111(3):616-624. View Source
